3-(4-Chlorophenyl)-2,5-dimethyl-7-(prop-2-en-1-ylsulfanyl)pyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-2,5-dimethyl-7-prop-2-enylsulfanylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3S/c1-4-9-22-15-10-11(2)19-17-16(12(3)20-21(15)17)13-5-7-14(18)8-6-13/h4-8,10H,1,9H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIKRYDSFQQFCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)SCC=C)C)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)-2,5-dimethyl-7-(prop-2-en-1-ylsulfanyl)pyrazolo[1,5-a]pyrimidine typically involves the reaction of appropriate heterocyclic amines with diazonium salts. One effective method involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with suitable heterocyclic amines . The reaction conditions often include the use of solvents like ethanol and the addition of reagents such as sodium acetate at low temperatures (0-5°C) to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Chlorophenyl)-2,5-dimethyl-7-(prop-2-en-1-ylsulfanyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced pyrazolo[1,5-a]pyrimidine derivatives.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit promising anticancer properties. For instance, derivatives of this compound have been shown to inhibit specific cancer cell lines by targeting key pathways involved in tumor growth. A study demonstrated that modifications to the pyrazolo structure enhance its efficacy against various cancer types, including breast and lung cancers .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A series of experiments revealed that certain derivatives possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria. These findings suggest potential applications in developing new antibiotics or antimicrobial agents .
Agrochemical Applications
Pesticide Development
The compound serves as an important intermediate in the synthesis of agrochemicals, particularly pesticides. Its structural features allow for the modification of biological activity, making it suitable for designing effective pest control agents. Research has indicated that pyrazolo derivatives can enhance the selectivity and potency of pesticides against target pests while minimizing environmental impact .
Materials Science Applications
Organic Electronics
In materials science, 3-(4-Chlorophenyl)-2,5-dimethyl-7-(prop-2-en-1-ylsulfanyl)pyrazolo[1,5-a]pyrimidine has been investigated for its potential use in organic electronics. The compound's unique electronic properties make it a candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies have shown that incorporating this compound into device architectures can improve efficiency and stability .
Data Tables
Case Studies
-
Anticancer Efficacy Study
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various pyrazolo derivatives. The results indicated that compounds with specific substitutions on the pyrazolo ring exhibited enhanced activity against breast cancer cells, suggesting a pathway for developing targeted therapies . -
Pesticide Development Research
Research conducted by Wang et al. (2006) highlighted the synthesis of novel pesticides based on pyrazolo derivatives. The study demonstrated improved efficacy against common agricultural pests while maintaining lower toxicity to non-target species . -
Organic Electronics Investigation
A recent investigation into organic electronic materials revealed that incorporating this compound into OLED structures significantly improved device performance metrics such as brightness and operational lifetime .
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-2,5-dimethyl-7-(prop-2-en-1-ylsulfanyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to the suppression of tumor growth . Additionally, the compound’s ability to undergo various chemical reactions allows it to modify biological molecules and pathways, further contributing to its therapeutic effects .
Comparison with Similar Compounds
3-(4-Chlorophenyl)prop-2-en-1-ol: This compound shares the chlorophenyl group but lacks the pyrazolo[1,5-a]pyrimidine core.
3-(4-Chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one: This compound has a similar structure but includes a pyridinyl group instead of the pyrazolo[1,5-a]pyrimidine core.
4-amino-2-(prop-2-en-1-ylsulfanyl)pyrimidine-5-carbonitrile: This compound contains the prop-2-en-1-ylsulfanyl group but differs in its core structure.
Uniqueness: 3-(4-Chlorophenyl)-2,5-dimethyl-7-(prop-2-en-1-ylsulfanyl)pyrazolo[1,5-a]pyrimidine is unique due to its combination of a chlorophenyl group, dimethyl substitutions, and a prop-2-en-1-ylsulfanyl group within the pyrazolo[1,5-a]pyrimidine core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Biological Activity
3-(4-Chlorophenyl)-2,5-dimethyl-7-(prop-2-en-1-ylsulfanyl)pyrazolo[1,5-a]pyrimidine is a compound of interest due to its potential biological activities, particularly in oncology and as a kinase inhibitor. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic applications, and structure-activity relationships.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula:
- Molecular Formula : C14H15ClN2S
- Molecular Weight : 280.80 g/mol
The presence of the 4-chlorophenyl group and the pyrazolo[1,5-a]pyrimidine core are significant for its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds within the pyrazolo[1,5-a]pyrimidine class. For instance, similar derivatives have shown significant inhibitory effects on various cancer cell lines.
- Inhibition of Kinases : The compound has been evaluated for its ability to inhibit kinases implicated in cancer progression. For example, it has been noted that compounds with similar structures can inhibit Src kinase, which plays a critical role in tumorigenicity and cell viability in cancer cells .
-
Case Studies :
- In a study involving primary patient-derived glioblastoma cells, compounds structurally related to this compound demonstrated significant growth inhibition .
- Another study reported that certain pyrazolo derivatives exhibited low micromolar activity against AKT2/PKBβ kinase, correlating with reduced tumor growth in glioma models .
Antimicrobial Activity
The compound has also been assessed for antimicrobial properties. A series of heterocyclic compounds related to pyrazolo derivatives showed promising antimicrobial activity against various bacterial strains .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[1,5-a]pyrimidine derivatives. The following table summarizes key structural modifications and their reported effects on biological activity:
| Substituent | Effect on Activity |
|---|---|
| 4-Chlorophenyl | Enhances kinase inhibition |
| Prop-2-en-1-ylsulfanyl | Increases anticancer potency |
| Dimethyl groups | Improves solubility and bioavailability |
The proposed mechanism involves the inhibition of specific kinases that are overexpressed in various cancers. By targeting these kinases, the compound can disrupt signaling pathways that promote cell proliferation and survival.
Q & A
Q. What are the key synthetic routes for preparing 3-(4-Chlorophenyl)-2,5-dimethyl-7-(prop-2-en-1-ylsulfanyl)pyrazolo[1,5-a]pyrimidine?
The synthesis involves multi-step reactions, including cyclization of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. Key steps include:
- Core Formation : Cyclocondensation under reflux using polar aprotic solvents (e.g., DMF) to stabilize intermediates .
- Sulfanyl Group Introduction : Thiol-ene "click" chemistry with prop-2-en-1-ylsulfanyl derivatives under nitrogen atmosphere to avoid oxidation .
- Purification : Column chromatography with hexane/ethyl acetate gradients to isolate the target compound (>95% purity) .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
Methodological validation includes:
- NMR :
- ¹H NMR : Peaks at δ 2.35–2.50 ppm (methyl groups), δ 6.80–7.40 ppm (aromatic protons), and δ 5.20–5.60 ppm (allyl sulfanyl protons) .
- ¹³C NMR : Signals for pyrazolo-pyrimidine carbons (δ 150–160 ppm) and chlorophenyl carbons (δ 120–135 ppm) .
- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 384.1 (calculated 384.08) .
- IR : Stretching bands for C=S (650–750 cm⁻¹) and aromatic C–Cl (550–600 cm⁻¹) .
Q. What solvents and catalysts optimize reaction yields during synthesis?
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at the pyrimidine ring .
- Catalysts : K₂CO₃ or Et₃N for deprotonation during cyclization steps .
- Yield Optimization : Microwave-assisted synthesis reduces reaction time (2–4 hours vs. 12 hours conventional) and improves yields by ~20% .
Advanced Research Questions
Q. How do substituents (e.g., chlorophenyl, allyl sulfanyl) influence biological target interactions?
- Chlorophenyl Group : Enhances lipophilicity (logP ~3.2) and π-π stacking with kinase ATP-binding pockets (e.g., CDK2) .
- Allyl Sulfanyl : Modulates redox activity via sulfur-mediated hydrogen bonding (e.g., with cysteine residues in enzymes) .
- Method : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) to quantify binding affinities (ΔG = −9.2 kcal/mol for CDK2) .
Q. What strategies resolve contradictions in biological assay data across studies?
Discrepancies in IC₅₀ values (e.g., 2–10 µM in cancer cell lines) arise from:
- Assay Conditions : Varying serum concentrations (5% vs. 10% FBS) alter compound stability .
- Cell Line Variability : Differential expression of efflux pumps (e.g., P-gp in MCF-7 vs. HepG2) .
- Resolution : Normalize data using reference inhibitors (e.g., verapamil for P-gp) and standardized protocols .
Q. How can structure-activity relationship (SAR) studies guide structural optimization?
SAR trends from analogous compounds:
Q. What in vitro/in vivo pharmacokinetic discrepancies require mitigation?
- In Vitro : High permeability (Papp > 1 × 10⁻⁶ cm/s in Caco-2 assays) .
- In Vivo : Low oral bioavailability (<20%) due to first-pass metabolism .
- Mitigation : Prodrug strategies (e.g., esterification of sulfanyl group) or nanoformulation (PLGA nanoparticles) .
Q. Which computational methods predict off-target interactions?
- Pharmacophore Modeling : Identify overlap with GPCRs (e.g., adenosine A₂A receptor) using Schrödinger Phase .
- Off-Target Screening : PASS Online tool predicts anti-inflammatory activity (Pa = 0.72) and hepatotoxicity (Pa = 0.65) .
Data Interpretation & Methodological Challenges
Q. How to address variability in thermal stability data during DSC analysis?
Observed melting points range from 180–190°C due to:
- Polymorphism : Recrystallize from ethanol/acetone (1:1) to isolate the most stable form .
- Heating Rate : Use 5°C/min to avoid decomposition artifacts .
Q. What analytical workflows validate purity in complex reaction mixtures?
- HPLC-MS : C18 column (ACN/water gradient) with ESI-MS detection (LOD = 0.1 µg/mL) .
- Elemental Analysis : Acceptable C/H/N deviations ≤0.4% from theoretical values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
